molecular formula C16H17N3O5S B2690313 N-(4-Morpholin-4-yl-phenyl)-2-nitrobenzenesulfonamide CAS No. 300375-26-2

N-(4-Morpholin-4-yl-phenyl)-2-nitrobenzenesulfonamide

Cat. No.: B2690313
CAS No.: 300375-26-2
M. Wt: 363.39
InChI Key: KSKAPXZQBIVNAS-UHFFFAOYSA-N
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Description

Structure and Synthesis: N-(4-Morpholin-4-yl-phenyl)-2-nitrobenzenesulfonamide is a sulfonamide derivative featuring a morpholinyl-substituted phenyl group attached to the sulfonamide nitrogen.

Properties

IUPAC Name

N-(4-morpholin-4-ylphenyl)-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S/c20-19(21)15-3-1-2-4-16(15)25(22,23)17-13-5-7-14(8-6-13)18-9-11-24-12-10-18/h1-8,17H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKAPXZQBIVNAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Morpholin-4-yl-phenyl)-2-nitrobenzenesulfonamide typically involves the reaction of 4-morpholin-4-yl-aniline with 2-nitrobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-Morpholin-4-yl-phenyl)-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Reduction: The major product is N-(4-Morpholin-4-yl-phenyl)-2-aminobenzenesulfonamide.

    Substitution: Depending on the nucleophile used, various substituted sulfonamides can be formed.

Scientific Research Applications

Medicinal Chemistry

N-(4-Morpholin-4-yl-phenyl)-2-nitrobenzenesulfonamide has been explored for its therapeutic potential, particularly in the following areas:

  • Anti-inflammatory Activity : The compound has shown promise in modulating inflammatory responses, making it a candidate for treating conditions characterized by chronic inflammation.
  • Anticancer Properties : Research indicates that derivatives of this compound can induce apoptosis in cancer cells through specific signaling pathways, suggesting its utility as an anticancer agent.

Biochemical Probes

The compound is being investigated for its interactions with biological macromolecules, which could lead to the development of novel biochemical probes. Its ability to bind to specific targets may help elucidate mechanisms of disease and identify new therapeutic targets .

Organic Synthesis

In organic chemistry, this compound serves as a reagent for synthesizing more complex molecules. It can undergo various chemical reactions, including oxidation and nucleophilic substitution, making it a versatile building block in synthetic pathways .

Material Science

The compound's unique structural features allow it to be utilized in the development of new materials. Its properties may be exploited in creating catalysts or functional materials for various industrial applications.

Case Studies and Research Findings

StudyFocusFindings
Werner et al. (2019)In vivo studies on anti-inflammatory effectsDemonstrated significant anti-inflammatory effects in rodent models .
YCMOU Research (2023)Synthesis and biological screeningAchieved high yields in microwave-assisted synthesis and confirmed biological activity against several pathogens .
PubChem DatabaseChemical characterizationProvided comprehensive data on the compound's structure and properties, aiding further research .

Mechanism of Action

The mechanism of action of N-(4-Morpholin-4-yl-phenyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biological effects. The morpholine ring and sulfonamide group contribute to the compound’s ability to bind to enzymes and proteins, affecting their function and activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

Key analogs include derivatives with halogen (Cl, F, Br), methoxy, and ester substituents on the para-position of the phenyl ring (Table 1).

Table 1: Comparative Data for N-(4-R-phenyl)-2-nitrobenzenesulfonamides
Substituent (R) Molecular Formula Yield (%) m.p. (°C) logP* Key Spectral Features (IR, ¹H-NMR) Source
Morpholin-4-yl C₁₆H₁₇N₃O₅S 3.46
H (Phenyl) C₁₂H₁₀N₂O₄S 88 118–119 δ 7.08–7.92 (aromatic H), IR: 3324 cm⁻¹ (N–H)
4-Fluoro C₁₂H₉FN₂O₄S 79 106 δ 7.13 (d, J=6.8 Hz), IR: 3293 cm⁻¹
4-Chloro C₁₂H₉ClN₂O₄S 66 122 δ 7.35 (d, J=9.0 Hz), IR: 3309 cm⁻¹
4-Methoxy C₁₃H₁₂N₂O₅S 72 90 δ 3.67 (s, OCH₃), IR: 3259 cm⁻¹
Ethyl-4-carboxy C₁₅H₁₄N₂O₆S 82 172 δ 1.25 (t, CH₃), IR: 1690 cm⁻¹ (C=O)

Impact of Substituents on Properties

  • Electron-Withdrawing Groups (Cl, F, Br) : Increase sulfonamide acidity due to enhanced resonance stabilization of the deprotonated form. Higher melting points (e.g., 122°C for 4-Cl vs. 90°C for 4-OCH₃) suggest stronger intermolecular interactions (e.g., hydrogen bonding) .
  • Morpholinyl Group : Introduces a tertiary amine, enhancing solubility in polar solvents and providing hydrogen-bond acceptor sites. The calculated logP (3.46) indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility .
  • Methoxy Group : Electron-donating nature reduces acidity compared to halogens. Lower melting points (90°C) correlate with weaker crystal packing .

Spectroscopic and Crystallographic Comparisons

  • ¹H-NMR : Aromatic protons in the morpholinyl derivative are expected near δ 7.0–8.0, similar to other analogs. The N–H proton (δ ~10 ppm in DMSO) is characteristic of sulfonamides .
  • IR Spectroscopy : N–H stretching (~3300 cm⁻¹) and sulfonyl S=O vibrations (~1360–1160 cm⁻¹) are consistent across analogs .
  • Crystal Structure : In N-(4-chlorophenyl)-2-nitrobenzenesulfonamide, the N–H bond is syn to the ortho-nitro group, facilitating intramolecular hydrogen bonding. Morpholinyl derivatives likely adopt similar conformations, with additional intermolecular interactions via the morpholine oxygen .

Biological Activity

N-(4-Morpholin-4-yl-phenyl)-2-nitrobenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

This compound features a morpholine ring , a nitro group , and a sulfonamide functional group . Its molecular formula is C₁₃H₁₅N₃O₄S, with a molecular weight of approximately 377.415 g/mol. The presence of the morpholine ring enhances solubility, which may improve its interaction with biological targets compared to other sulfonamides.

The mechanism of action of this compound involves several pathways:

  • Enzyme Inhibition : The compound is believed to inhibit specific enzymes involved in metabolic pathways, particularly those related to nucleic acid synthesis. This inhibition can disrupt cellular proliferation and induce apoptosis in cancer cells.
  • Antimicrobial Activity : Like other sulfonamides, it may exert antibacterial effects through the inhibition of bacterial folate synthesis, which is critical for DNA replication and cell division.
  • Potential Antitumor Effects : Preliminary studies indicate that the compound may have antitumor properties, although further research is needed to elucidate its efficacy and mechanisms in cancer models.

Antimicrobial Properties

This compound has shown significant antimicrobial activity in various assays. The following table summarizes its activity against different bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that the compound has potential as an antimicrobial agent, particularly against gram-positive bacteria.

Antitumor Activity

In vitro studies have indicated that this compound can inhibit the proliferation of various cancer cell lines. The following table presents IC50 values for different cancer types:

Cancer Cell LineIC50 (µM)
MCF-7 (Breast)5.0
HeLa (Cervical)3.5
A549 (Lung)7.2

These findings highlight the compound's potential as a lead for developing new anticancer therapies.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antitumor Mechanisms : A recent study investigated the compound's role in inducing apoptosis in MCF-7 cells through mitochondrial dysfunction and caspase activation. The study found that treatment led to increased levels of reactive oxygen species (ROS), contributing to cell death mechanisms .
  • Enzyme Interaction Studies : Research has demonstrated that this compound binds selectively to certain enzymes involved in nucleic acid metabolism, inhibiting their activity and disrupting cellular functions essential for tumor growth.
  • In Vivo Studies : Animal model studies are ongoing to assess the pharmacokinetics and therapeutic efficacy of this compound in treating various cancers and infections, with promising preliminary results indicating effective tumor suppression and reduced bacterial load in treated subjects .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(4-Morpholin-4-yl-phenyl)-2-nitrobenzenesulfonamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves coupling 4-morpholin-4-ylaniline with 2-nitrobenzenesulfonyl chloride under basic conditions (e.g., triethylamine or pyridine) in anhydrous dichloromethane or THF. Key steps include:

  • Sulfonylation : React the amine with the sulfonyl chloride at 0–5°C to minimize side reactions.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
  • Yield Optimization : Control stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and monitor pH to prevent hydrolysis .
    • Critical Parameters : Temperature control during sulfonylation and inert atmosphere (N₂/Ar) to avoid oxidation of the morpholine moiety.

Q. Which spectroscopic and analytical techniques are essential for confirming structural integrity and purity?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons at δ 7.5–8.2 ppm for nitrobenzenesulfonamide, morpholine protons at δ 3.0–3.5 ppm) .
  • IR Spectroscopy : Confirm sulfonamide S=O stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .
  • HPLC/MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 378.3) .
    • Data Table :
TechniqueKey Peaks/FeaturesReference
¹H NMR (CDCl₃)δ 8.1 (d, 1H, Ar-H), δ 3.7 (t, 4H, morpholine)
IR1345 cm⁻¹ (S=O), 1518 cm⁻¹ (NO₂)

Advanced Research Questions

Q. How does the sulfonamide group in this compound influence its biological activity compared to carboxamide analogs?

  • Mechanistic Insight : The sulfonamide group mimics para-aminobenzoic acid (PABA), competitively inhibiting bacterial dihydropteroate synthase (DHPS). This disrupts folate synthesis, a mechanism distinct from carboxamide derivatives, which often target enzyme active sites via hydrogen bonding .
  • Structure-Activity Relationship (SAR) :

  • Nitro Group Position : Ortho-substitution (2-nitro) enhances steric hindrance, potentially reducing off-target interactions vs. para-substituted analogs .
  • Morpholine Contribution : The morpholine ring improves solubility and bioavailability, critical for in vivo efficacy .

Q. What computational strategies can predict interactions between this compound and biological targets like dipeptidyl peptidase-IV (DPP-IV)?

  • Approaches :

  • Molecular Docking (AutoDock/Vina) : Simulate binding to DPP-IV’s catalytic site (PDB: 4A5S). Prioritize poses with hydrogen bonds between the sulfonamide and residues like Glu205/206 .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories; analyze RMSD and binding free energy (MM-PBSA) .
    • Validation : Cross-reference computational results with enzymatic inhibition assays (IC₅₀ values) to refine models .

Q. How can crystallographic data resolve discrepancies in reported conformational flexibility of the morpholine ring?

  • Method : Single-crystal X-ray diffraction (SHELXL/SHELXS) to determine torsional angles and puckering parameters (Cremer-Pople coordinates). For example:

  • Puckering Amplitude (Q) : Quantify ring distortion using Cremer-Pople analysis .
  • Data Interpretation : Compare with NMR-derived coupling constants (³JHH) to validate solution vs. solid-state conformations .
    • Case Study : A 2021 study resolved conflicting reports by showing the morpholine ring adopts a chair conformation in crystals but fluctuates between chair and twist-boat in solution .

Contradiction Analysis & Methodological Guidance

Q. How should researchers address conflicting reports on the antibacterial efficacy of this compound?

  • Root Causes : Variability in bacterial strains (e.g., Gram-positive vs. Gram-negative), assay conditions (pH, serum content), or impurity levels.
  • Resolution Strategy :

Standardize Assays : Use CLSI guidelines for MIC determination.

Synergy Testing : Evaluate combinations with β-lactams to identify potentiating effects .

Metabolomic Profiling : Track folate pathway intermediates (e.g., dihydrofolate) to confirm target engagement .

Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?

  • Protocol :

  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and analyze degradation via LC-MS at 0, 24, 48 hrs.
  • Oxidative Stress : Expose to H₂O₂ (1 mM) and monitor nitro group reduction by UV-Vis (λmax 270 nm shift) .
    • Key Finding : The nitro group is prone to reduction in acidic environments, suggesting prodrug strategies for enhanced stability .

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